

# In-Depth Technical Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

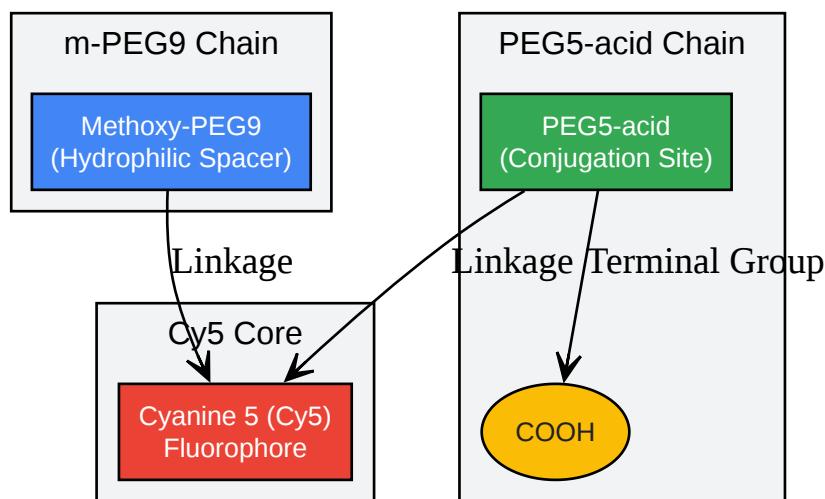
Compound Name: **N-(m-PEG9)-N'-(PEG5-acid)-Cy5**

Cat. No.: **B12290341**

[Get Quote](#)

This technical guide provides a comprehensive overview of the bifunctional fluorescent linker, **N-(m-PEG9)-N'-(PEG5-acid)-Cy5**, designed for researchers, scientists, and professionals in drug development. This document details the molecule's core properties, including its molecular weight, and provides insights into its potential applications, supported by illustrative diagrams.

## Core Molecular Specifications


**N-(m-PEG9)-N'-(PEG5-acid)-Cy5** is a specialized chemical compound that integrates a near-infrared cyanine dye (Cy5) with two distinct polyethylene glycol (PEG) chains. This structure imparts both fluorescent properties for detection and tracking, and improved solubility and biocompatibility due to the hydrophilic PEG linkers. The terminal carboxylic acid group allows for covalent conjugation to primary amines on target molecules such as proteins, peptides, or antibodies.

The key quantitative data for this molecule and its constituent parts are summarized in the table below.

| Component                     | Chemical Formula                                                 | Molecular Weight ( g/mol ) |
|-------------------------------|------------------------------------------------------------------|----------------------------|
| N-(m-PEG9)-N'-(PEG5-acid)-Cy5 | C <sub>57</sub> H <sub>89</sub> ClN <sub>2</sub> O <sub>16</sub> | ~1093.8[1][2]              |
| m-PEG9-acid                   | C <sub>20</sub> H <sub>40</sub> O <sub>11</sub>                  | 456.5[3][4]                |
| m-PEG5-acid                   | C <sub>12</sub> H <sub>24</sub> O <sub>7</sub>                   | 280.3[5]                   |
| Cy5 (Sulfo-Cyanine5)          | C <sub>33</sub> H <sub>40</sub> N <sub>2</sub> O <sub>8</sub> S  | 656.81[6][7]               |

## Molecular Structure and Functional Components

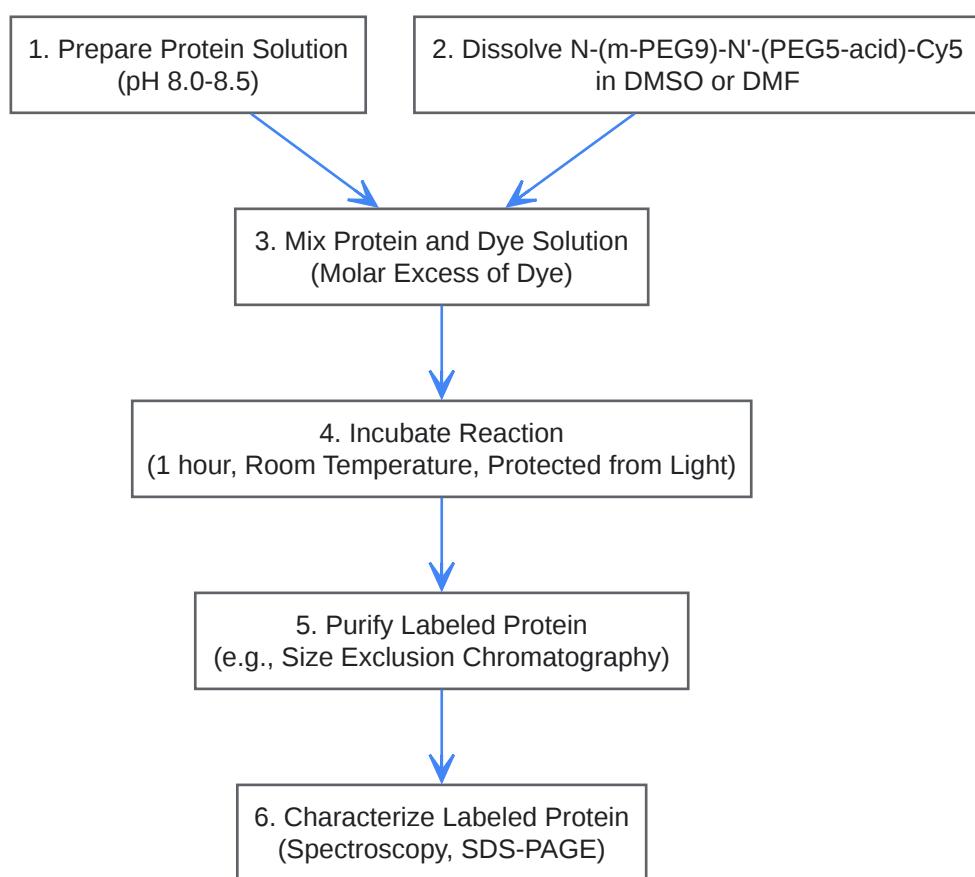
The unique architecture of **N-(m-PEG9)-N'-(PEG5-acid)-Cy5** is central to its utility in bio-conjugation and fluorescence-based assays. The molecule is comprised of three key functional units: a Cy5 fluorophore, a methoxy-terminated PEG9 chain, and a carboxylic acid-terminated PEG5 chain.



[Click to download full resolution via product page](#)

Caption: Functional components of **N-(m-PEG9)-N'-(PEG5-acid)-Cy5**.

## Applications in Research and Development

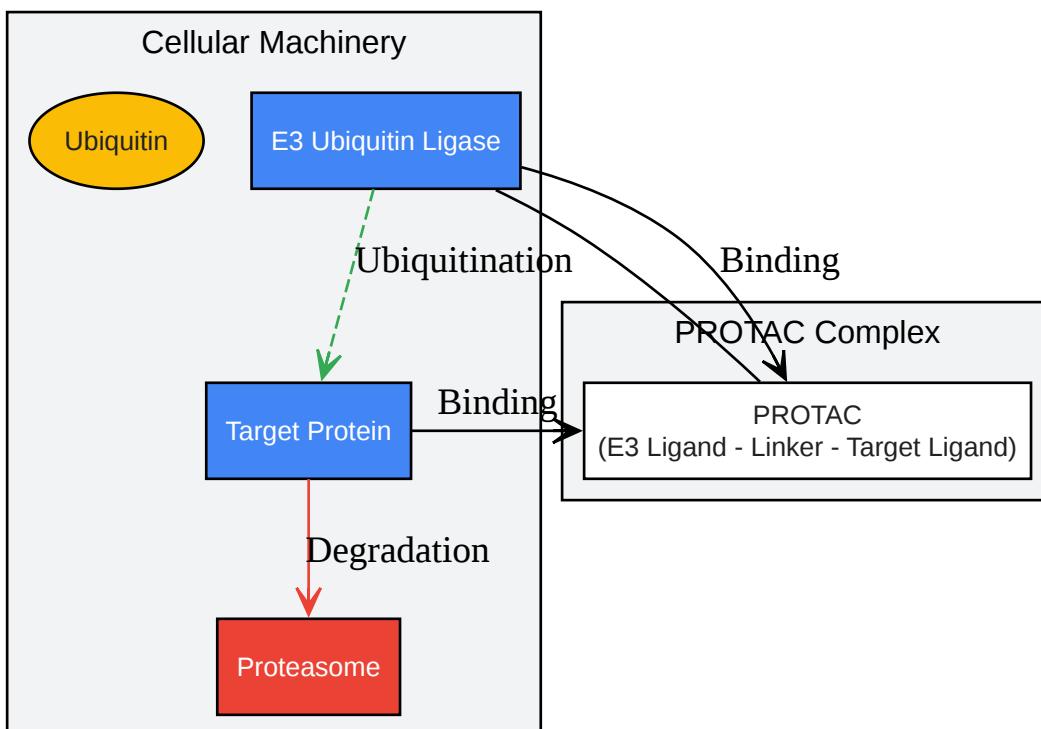

**N-(m-PEG9)-N'-(PEG5-acid)-Cy5** is a versatile tool in biomedical research, particularly in the fields of proteomics and drug delivery. Its application as a PEG-based linker for Proteolysis

Targeting Chimeras (PROTACs) is of significant interest[1]. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG chains in this linker can enhance the solubility and pharmacokinetic properties of the resulting PROTAC.

Furthermore, the presence of the Cy5 dye allows for the tracking and quantification of labeled molecules in various experimental setups, including fluorescence microscopy, flow cytometry, and *in vivo* imaging. The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules.

## Experimental Workflow: Protein Labeling

The following diagram outlines a typical experimental workflow for the conjugation of **N-(m-PEG9)-N'-(PEG5-acid)-Cy5** to a target protein.




[Click to download full resolution via product page](#)

Caption: General workflow for protein labeling.

# Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the conceptual signaling pathway for a PROTAC utilizing a linker such as **N-(m-PEG9)-N'-(PEG5-acid)-Cy5** to induce the degradation of a target protein.



[Click to download full resolution via product page](#)

Caption: PROTAC-mediated protein degradation pathway.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [file.medchemexpress.com](http://file.medchemexpress.com) [file.medchemexpress.com]

- 2. N-(m-PEG9)-N'-(PEG5-acid)-Cy5, 2107273-26-5 | BroadPharm [broadpharm.com]
- 3. m-PEG9-acid, 2576495-35-5 | BroadPharm [broadpharm.com]
- 4. m-PEG9-acid | C20H40O11 | CID 58473367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m-PEG5-acid, 81836-43-3 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CY5 | TargetMol [targetmol.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12290341#n-m-peg9-n-peg5-acid-cy5-molecular-weight\]](https://www.benchchem.com/product/b12290341#n-m-peg9-n-peg5-acid-cy5-molecular-weight)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)